molecular formula C12H16ClNO2 B7576033 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide

Cat. No.: B7576033
M. Wt: 241.71 g/mol
InChI Key: WQMLHFLHHPLJTI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a phenyl ring substituted with a 2-methylpropoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide typically involves the reaction of 2-(2-methylpropoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2-(2-methylpropoxy)aniline and acetic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Lacks the 2-methylpropoxy group, resulting in different chemical and biological properties.

    N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the 2-methylpropoxy group.

    2-chloro-N-(4-chlorophenyl)acetamide: Substituted with a chloro group on the phenyl ring.

Uniqueness

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMLHFLHHPLJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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